molecular formula C21H14Cl2N2O3 B11567379 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B11567379
M. Wt: 413.2 g/mol
InChI Key: LIBVKCHUFMVMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-(1,3-benzoxazol-2-yl)-4-chloroaniline with 2-chlorophenoxyacetic acid in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired product .

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide can be compared with other benzoxazole derivatives, such as:

    N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a different phenoxy substituent.

    N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide: Contains a nitro group instead of a phenoxy group.

    N-[3-(benzimidazol-2-ylamino)phenyl]amine: A benzimidazole derivative with similar biological activities .

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H14Cl2N2O3/c22-15-10-9-13(24-20(26)12-27-18-7-3-1-5-16(18)23)11-14(15)21-25-17-6-2-4-8-19(17)28-21/h1-11H,12H2,(H,24,26)

InChI Key

LIBVKCHUFMVMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.